(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Description
The compound “(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone” is a heterocyclic organic molecule featuring a piperidine ring linked to a 3-bromopyridine moiety via an ether bond and a 2,5-dimethylfuran-3-yl carbonyl group. Its structure combines aromatic bromine substitution (on pyridine) and methylated furan, which may confer unique physicochemical properties, such as enhanced lipophilicity or specific binding affinities. Bromine’s electronegative character and the steric effects of dimethylfuran could influence reactivity, solubility, and biological interactions, making this compound relevant for pharmaceutical or agrochemical research .
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-11-10-14(12(2)22-11)17(21)20-8-5-13(6-9-20)23-16-15(18)4-3-7-19-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBLGCNDWZVZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 379.254 g/mol. The presence of a bromine atom in the pyridine moiety, along with the piperidine ring and the dimethylfuran group, suggests unique electronic properties that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉BrN₂O₃ |
| Molecular Weight | 379.254 g/mol |
| CAS Number | 1448079-42-2 |
While specific mechanisms of action for this compound are not fully elucidated, its structural components indicate potential interactions with various biological targets. The bromopyridine moiety is known for its ability to engage in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins or enzymes.
Pharmacological Studies
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities. For instance:
- Antimicrobial Activity : Compounds containing brominated pyridine derivatives have shown efficacy against various microbial strains.
- Analgesic Effects : Piperidine derivatives are frequently studied for their pain-relieving properties.
- Anticancer Potential : The furan moiety has been associated with anticancer activity in several studies.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly affected the potency.
-
Analgesic Activity Assessment :
- Research conducted on piperidine derivatives demonstrated their effectiveness in reducing pain responses in animal models, suggesting similar potential for the target compound.
-
Anticancer Investigations :
- A series of experiments assessed the cytotoxic effects of furan-containing compounds on cancer cell lines, revealing promising results that warrant further exploration.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison can be drawn with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial properties |
| Piperidine Derivatives | Contain piperidine ring | Analgesic and anti-inflammatory |
| Thiadiazole Compounds | Thiadiazole ring | Antifungal and anticancer |
The uniqueness of this compound lies in its combination of these three distinct structural elements—bromopyridine, piperidine, and dimethylfuran—which may confer unique pharmacological properties not found in other similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its hybrid heterocyclic framework. Key analogues include:
Brominated Aromatic Compounds: describes a compound with a 4-bromophenyl group synthesized via Claisen-Schmidt condensation. Unlike the target compound’s bromopyridine, this analogue’s bromine is attached to a benzene ring. Bromine on pyridine (as in the target) may enhance hydrogen bonding and π-π stacking compared to phenyl bromine due to pyridine’s nitrogen lone pair . highlights a pyrimidine-based molecule with a tetrahydrofuran-thioether group.
Heterocyclic Linkers :
- Piperidine vs. Pyrimidine/Tetrahydrofuran (): Piperidine’s six-membered ring offers conformational flexibility, whereas pyrimidine () provides a rigid, planar structure. This difference could impact pharmacokinetics, such as membrane permeability or metabolic stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Similarity Assessment : Per , structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as distinct from and analogues due to its bromopyridine-piperidine core. However, shared bromine and furan groups may suggest overlapping bioactivity profiles, such as halogen bonding in drug-receptor interactions .
- Methodological Considerations : Spectrofluorometry () and tensiometry, used for surfactant CMC determination, are less relevant here but underscore the importance of tailored analytical methods for comparing physicochemical properties .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
